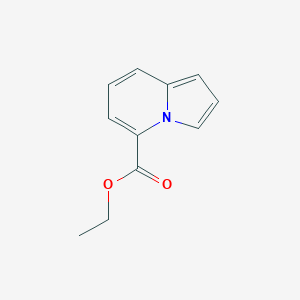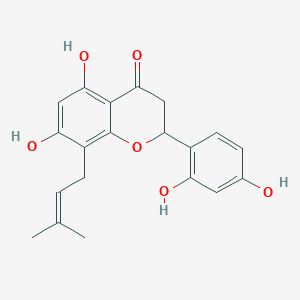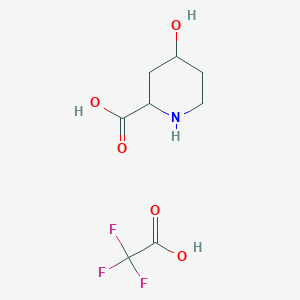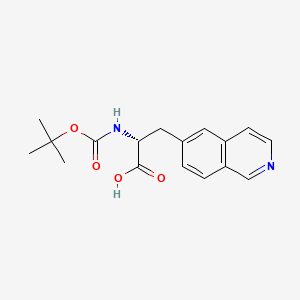![molecular formula C7H7N5O B13661274 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion to this compound: The final step involves converting the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically follows the same steps as outlined above, with optimizations for scale-up and yield improvement.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halogenated compounds and bases.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein kinase B, making it a candidate for cancer therapy.
Biological Research: The compound is used to study intracellular signaling pathways and their role in cell growth and survival.
Industrial Applications: While specific industrial applications are limited, the compound’s role in medicinal chemistry makes it valuable for pharmaceutical research and development.
Mécanisme D'action
The compound exerts its effects by inhibiting protein kinase B (Akt). Protein kinase B is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth and survival . By inhibiting this kinase, the compound can modulate various downstream effects, including cell proliferation, protein translation, and anti-apoptotic survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has similar biological activity but differs in its substituents.
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is unique due to its specific inhibitory activity against protein kinase B, making it a valuable compound for targeted cancer therapy research .
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H7N5O/c8-5-3-1-4(6(9)13)12-7(3)11-2-10-5/h1-2H,(H2,9,13)(H3,8,10,11,12) |
Clé InChI |
WVGNMIQSRGVWTC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=NC=NC(=C21)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)







![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)



